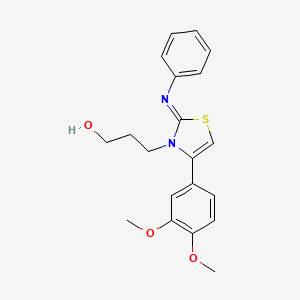

(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a thiazole ring substituted with a dimethoxyphenyl group and a phenylimino group, along with a propanol side chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Substitution Reactions: The dimethoxyphenyl and phenylimino groups are introduced through substitution reactions, often using appropriate aryl halides and amines.

Addition of the Propanol Side Chain: The propanol side chain is added through a nucleophilic addition reaction, typically involving an alcohol and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups on the aromatic rings.

Applications De Recherche Scientifique

Biological Activities

Numerous studies have investigated the biological activities associated with (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol. Key findings include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.

- Antioxidant Properties : In vitro assays demonstrate the ability of this compound to scavenge free radicals, indicating potential use as an antioxidant agent.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further cancer research.

Applications in Medicinal Chemistry

The unique structural features of this compound position it well for various applications in medicinal chemistry:

- Drug Development : Its ability to interact with biological targets through molecular docking studies suggests potential as a lead compound in drug design.

- Pharmacological Studies : Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling have been utilized to predict its pharmacological effects based on structural characteristics.

Case Studies

Several case studies have highlighted the effectiveness of this compound in addressing specific health concerns:

- Anticancer Research : A study demonstrated that derivatives of this compound inhibited the growth of prostate cancer cells in vitro, showcasing its potential as a therapeutic agent.

- Infection Control : Research indicated that this compound could effectively combat bacterial infections, suggesting its application in developing new antibiotics.

Mécanisme D'action

The mechanism of action of (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol would depend on its specific biological or chemical target. Generally, compounds with thiazole rings can interact with enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl and phenylimino groups may enhance binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole.

Phenylimino Derivatives: Compounds like Schiff bases.

Dimethoxyphenyl Derivatives: Compounds such as vanillin and eugenol.

Uniqueness

The unique combination of the thiazole ring with dimethoxyphenyl and phenylimino groups, along with the propanol side chain, may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a thiazole ring and methoxy substituents. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C20H22N2O3S, with a molecular weight of 370.5 g/mol. The compound's structure includes:

- A thiazole ring which is known for its role in various biological activities.

- Methoxy groups that enhance lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O3S |

| Molecular Weight | 370.5 g/mol |

| CAS Number | 928199-23-9 |

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Activity : In vitro studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The mechanism involves interaction with specific cellular pathways that regulate growth and survival.

- Antimicrobial Properties : The presence of the thiazole moiety contributes to antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines, thus suggesting potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Docking Studies : Computational analyses reveal that the compound can effectively bind to various biological targets such as enzymes and receptors involved in disease pathways. This binding influences downstream signaling cascades critical for cell survival and proliferation.

- Quantitative Structure-Activity Relationship (QSAR) : In silico studies using QSAR models have predicted the pharmacological effects based on structural features, indicating a correlation between molecular structure and biological activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- In Vivo Toxicity Evaluation : A study assessed the toxicity of related compounds in zebrafish models, demonstrating that certain derivatives exhibited lower toxicity while maintaining biological efficacy .

- Anticancer Efficacy in Animal Models : Preclinical trials have shown promising results in tumor-bearing mice, where treatment with this compound led to a significant reduction in tumor size compared to controls.

Propriétés

IUPAC Name |

3-[4-(3,4-dimethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-24-18-10-9-15(13-19(18)25-2)17-14-26-20(22(17)11-6-12-23)21-16-7-4-3-5-8-16/h3-5,7-10,13-14,23H,6,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYLDAHZAOYQBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.